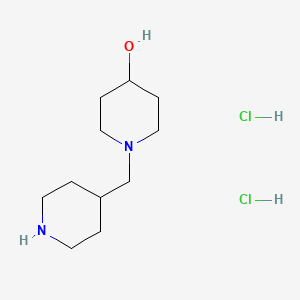![molecular formula C13H16ClN B1466367 2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine CAS No. 1490436-11-7](/img/structure/B1466367.png)
2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine
Übersicht
Beschreibung
2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine (also known as 2C-P) is a synthetic drug that has recently become popular among recreational drug users. It is a member of the phenethylamine class of chemicals, which are closely related to the natural neurotransmitter dopamine. 2C-P has a wide range of effects, including visual and auditory hallucinations, increased heart rate, and altered states of consciousness. It is typically taken orally or snorted, and its effects last for several hours.
Wissenschaftliche Forschungsanwendungen
High Organosolubility and Optical Transparency of Novel Polyimides
Research has demonstrated the synthesis of novel polyimides derived from spirocyclic bis(ether amine) monomers, showcasing high organosolubility and optical transparency. These materials, developed from monomers such as 2′,7′-bis(4-amino-2-trifluoromethylphenoxy)-spiro(fluorene-9,9′-xanthene), offer promising applications in the field of advanced polymeric materials due to their excellent thermal stability and low dielectric constants, making them suitable for electronic and optical devices (Zhang Shu-jiang et al., 2011).
Novel Bornane Synthesis
A novel approach to the synthesis of bornane derivatives, using spirocyclic compounds as precursors, has been explored. This synthesis pathway is significant for the development of new organic compounds with potential applications in medicinal chemistry and material science (B. Föhlisch, Derar Abu Bakr, P. Fischer, 2002).
Antimicrobial Activities of Spiro Compounds
The synthesis of novel spiro compounds, such as 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one and its derivatives, have shown significant antimicrobial activities. These findings highlight the potential of spirocyclic compounds in the development of new antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, M. Zaki, 2016).
Synthesis of Conformationally Restricted Glutamic Acid Analogs
The synthesis of glutamic acid analogs based on the spiro[3.3]heptane scaffold has been reported, showcasing the utility of spirocyclic compounds in probing the topologies of different glutamate receptors. This research provides insights into the development of novel neurotransmitter analogs with potential applications in neuropharmacology (D. Radchenko, O. Grygorenko, I. Komarov, 2008).
Early Detection of Steel Corrosion
Spirocyclic compounds have been utilized as smart indicators in epoxy-based coatings for the early detection of steel corrosion. This application demonstrates the potential of spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives in developing nondestructive methods for corrosion detection, which is crucial for preventive maintenance in industrial settings (A. Augustyniak, John G. Tsavalas, W. Ming, 2009).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVYXDJVRCXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



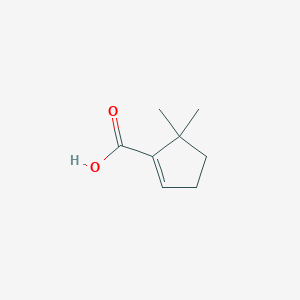


![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
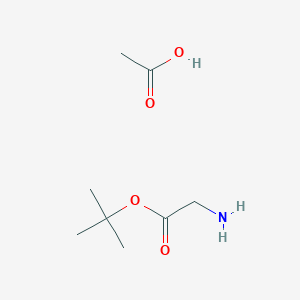
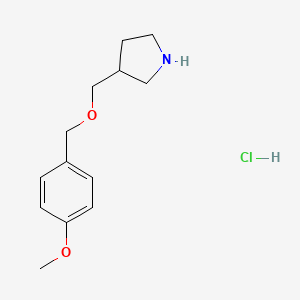
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
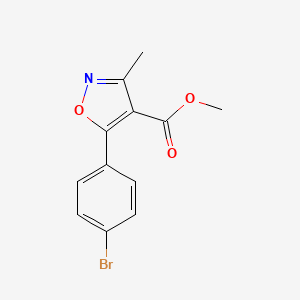
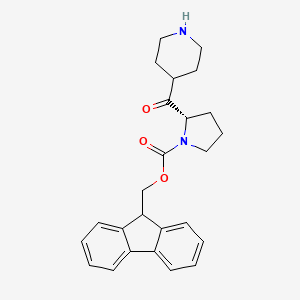
![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
